molecular formula C8H7Cl2NO B13801167 1-(2-Amino-6-chlorophenyl)-2-chloroethan-1-one CAS No. 64605-39-6

1-(2-Amino-6-chlorophenyl)-2-chloroethan-1-one

Cat. No.: B13801167
CAS No.: 64605-39-6
M. Wt: 204.05 g/mol
InChI Key: UGNTYNKAZIJTBV-UHFFFAOYSA-N
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Description

1-(2-Amino-6-chlorophenyl)-2-chloroethan-1-one is a chlorinated aromatic ketone featuring a benzene ring substituted with an amino group (-NH₂) at position 2 and a chlorine atom at position 4. The ethanone chain contains a second chlorine atom at the α-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of heterocyclic scaffolds. Its reactivity is influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group, enabling participation in nucleophilic substitutions and cyclization reactions .

Properties

CAS No.

64605-39-6

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1-(2-amino-6-chlorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H7Cl2NO/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4,11H2

InChI Key

UGNTYNKAZIJTBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANONE, 1-(2-AMINO-6-CHLOROPHENYL)-2-CHLORO- (9CI) typically involves the chlorination of 1-(2-amino-phenyl)ethanone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the phenyl ring. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

ETHANONE, 1-(2-AMINO-6-CHLOROPHENYL)-2-CHLORO- (9CI) undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

ETHANONE, 1-(2-AMINO-6-CHLOROPHENYL)-2-CHLORO- (9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHANONE, 1-(2-AMINO-6-CHLOROPHENYL)-2-CHLORO- (9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo chemical modifications also allows it to be tailored for specific applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Aromatic Ring

1-(2-Amino-6-methylphenyl)-2-chloroethan-1-one
  • Structure : The 6-chloro substituent is replaced with a methyl group.
  • However, the lack of an electron-withdrawing group at position 6 may reduce electrophilic reactivity .
1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (CAS 74798-63-3)
  • Structure : Contains a methoxy group at position 5 and a methyl group at position 3.
  • Impact: The methoxy group introduces strong electron-donating effects, which may stabilize intermediates in electrophilic aromatic substitution.
2-Chloro-1-(2-hydroxy-6-methylphenyl)ethanone (CAS 73331-41-6)
  • Structure : Features a hydroxyl group at position 2 and a methyl group at position 5.
  • Impact : The hydroxyl group enables hydrogen bonding, influencing crystallinity and solubility. This compound’s molecular weight (184.62 g/mol) is lower than the target compound (220.05 g/mol), reflecting differences in substituent contributions .

Modifications to the Ethanone Moiety

1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethan-1-one (CAS 1414958-52-3)
  • Structure : The α-chloro group is replaced with a trifluoromethyl group.
  • Impact : The trifluoromethyl group increases electronegativity and metabolic resistance, enhancing stability under physiological conditions. The molecular weight (223.58 g/mol) is slightly higher than the target compound due to fluorine substitution .
(S)-1-(3-Bromo-5-isopropylphenyl)-2-chloroethan-1-ol
  • Structure : The ketone is reduced to a secondary alcohol.
  • Impact : The alcohol functionality introduces chirality, making this compound a key intermediate for enantioselective synthesis. Enzymatic reduction methods (e.g., ketoreductases) are often employed for its production .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
1-(2-Amino-6-chlorophenyl)-2-chloroethan-1-one C₈H₆Cl₂NO 220.05 Not reported Low in H₂O
2-Chloro-1-(2-hydroxy-6-methylphenyl)ethanone (73331-41-6) C₉H₉ClO₂ 184.62 98–100 Moderate in EtOH
1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (74798-63-3) C₁₀H₁₂ClNO₂ 213.66 Not reported DMSO-soluble

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